N-[4-(oxolan-3-ylamino)phenyl]acetamide
Description
N-[4-(Oxolan-3-ylamino)phenyl]acetamide is an acetamide derivative featuring a phenyl group substituted at the para position with an oxolane (tetrahydrofuran) ring linked via an amino group. Its molecular formula is C₁₃H₁₆N₂O₃ (molar mass: 248.28 g/mol). The oxolane moiety introduces a five-membered oxygen-containing heterocycle, which may enhance lipophilicity and influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
N-[4-(oxolan-3-ylamino)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9(15)13-10-2-4-11(5-3-10)14-12-6-7-16-8-12/h2-5,12,14H,6-8H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGFIXDJCNCDHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2CCOC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs of N-[4-(oxolan-3-ylamino)phenyl]acetamide, highlighting differences in substituents and pharmacological activities:
Key Observations:
Substituent Influence on Activity: Sulfonamide Derivatives (e.g., Compound 35): The sulfonamide group enhances binding to enzymatic targets, as seen in its analgesic efficacy . In contrast, the oxolane group in the target compound may prioritize different pharmacokinetic properties, such as improved blood-brain barrier penetration due to increased lipophilicity. Halogenated Derivatives (e.g., Compound 4): Chlorine and hydroxyl groups confer anti-hypernociceptive activity, likely through modulation of inflammatory pathways . The oxolane group, being non-polar, might instead target lipid-rich environments or receptors. Heterocyclic Hybrids (e.g., Isoxazole-sulfonamide): These compounds often exhibit enhanced metabolic stability due to rigid heterocyclic structures, but their synthesis is more complex compared to the straightforward acetamide-oxolane linkage .
Thiol vs. The oxolane group, lacking such reactivity, may instead act as a hydrogen-bond acceptor, influencing target affinity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
